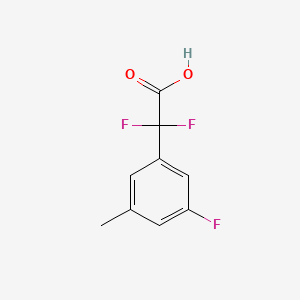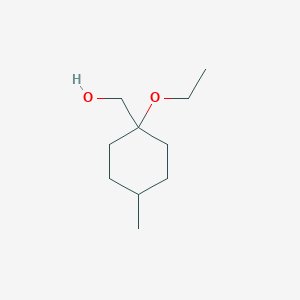![molecular formula C10H17NOS B13079862 (1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)
(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine is an organic compound with the molecular formula C10H17NOS This compound features a methoxypropan-2-yl group attached to a thiophene ring via a methylamine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylthiophene-2-carbaldehyde and (1-methoxypropan-2-yl)amine.
Condensation Reaction: The aldehyde group of 5-methylthiophene-2-carbaldehyde reacts with the amine group of (1-methoxypropan-2-yl)amine in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can further modify the compound, such as reducing the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, acids, or bases for condensation reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Tetrahydrothiophene Derivatives: Formed through reduction reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methoxypropan-2-yl)[(2-methylphenyl)methyl]amine: Similar structure but with a phenyl ring instead of a thiophene ring.
(1-Methoxypropan-2-yl)[(4-methylthiophen-2-yl)methyl]amine: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine is unique due to the presence of both a methoxypropan-2-yl group and a 5-methylthiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H17NOS |
|---|---|
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
1-methoxy-N-[(5-methylthiophen-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H17NOS/c1-8(7-12-3)11-6-10-5-4-9(2)13-10/h4-5,8,11H,6-7H2,1-3H3 |
InChI-Schlüssel |
KIMLAKXNVMEVFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)CNC(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)





amine](/img/structure/B13079853.png)



![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)

